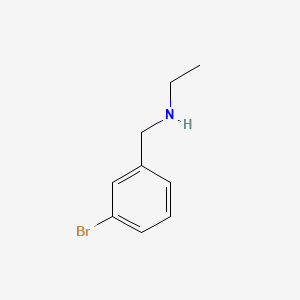

N-Ethyl-3-bromobenzylamine

描述

Contextualization as a Key Benzylamine (B48309) Derivative and Synthetic Intermediate

N-Ethyl-3-bromobenzylamine, with the chemical formula C9H12BrN, is classified as a benzylamine derivative. ontosight.ai Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom at the 3-position (meta-position) and an N-ethylaminomethyl group. ontosight.ai This unique arrangement of a secondary amine and a bromo-aromatic group makes it a valuable synthetic intermediate in organic chemistry. ontosight.aiontosight.ai

The presence of the bromine atom and the secondary amine group are key to its reactivity. The bromine atom can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The secondary amine is a nucleophilic site and can be involved in reactions such as alkylation, acylation, and the formation of more complex nitrogen-containing structures. The precursor to this compound, 3-Bromobenzylamine (B82478), is noted for its utility in synthesizing pharmaceuticals and agrochemicals due to the reactivity of both the primary amine and the bromine on the aromatic ring. ontosight.ai

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and ethylamine (B1201723) functionalities allows this compound to serve as a building block for more complex molecular architectures. While detailed, multi-step syntheses starting directly from this compound are not extensively documented in widely available literature, its application can be inferred from its reactivity and the known transformations of related compounds.

A notable example of its use is in the production of enyne derivatives. A patent describes the use of this compound in a reaction with 1,3-dichloropropene (B49464) in the presence of potassium carbonate to produce (E)-N-(3-Chloro-2-propenyl)-N-ethyl-3-bromobenzylamine. google.com This resulting molecule is an intermediate for compounds that are potent inhibitors of squalene (B77637) epoxidase, which have applications as antifungal agents and in cholesterol reduction. google.com

Furthermore, derivatives of this compound are significant in medicinal chemistry. For instance, N6-substituted adenosine (B11128) derivatives, including N6-(3-bromobenzyl)adenosine-5′-N-ethyluronamide, have been synthesized and studied as highly potent and selective agonists for A3 adenosine receptors. nih.gov This highlights the role of the 3-bromobenzyl moiety, a core component of this compound, in the development of targeted therapeutic agents.

Overview of Research Domains Pertaining to this compound

The primary research domain for this compound and its closely related analogues is medicinal chemistry and pharmaceutical synthesis . ontosight.aimyskinrecipes.com The compound serves as a precursor for creating molecules with potential biological activity. ontosight.ai Its structural motifs are found in compounds explored for various therapeutic targets.

Another area of application is in materials science . The unique electronic properties conferred by the bromo-aromatic system, combined with the reactivity of the amine, make it a candidate for synthesizing specialty chemicals and polymers. ontosight.aisigmaaldrich.com While specific examples for this compound are not abundant, the broader class of bromobenzylamines is used in the synthesis of advanced materials.

The field of organic synthesis methodology also utilizes compounds like this compound. Its structure is ideal for exploring and developing new synthetic reactions, particularly in areas like transition-metal-catalyzed cross-coupling and the synthesis of nitrogen-containing heterocycles.

Structure

3D Structure

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUHSZJORZCOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238121 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-91-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Ethyl 3 Bromobenzylamine

Direct Alkylation Approaches for Secondary Amine Formation

Direct alkylation methods offer a straightforward route to N-Ethyl-3-bromobenzylamine by forming a new C-N bond through the reaction of a nucleophilic amine with an electrophilic alkylating agent.

Alkylation of Primary Benzylamines with Ethyl Halides

A fundamental approach to synthesizing this compound is the direct alkylation of 3-bromobenzylamine (B82478) with an ethyl halide, such as ethyl bromide or ethyl iodide. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of 3-bromobenzylamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion.

A significant challenge in this method is controlling the degree of alkylation. The primary amine starting material can be converted to the desired secondary amine, but this product is also nucleophilic and can react further with the ethyl halide to form a tertiary amine (N,N-diethyl-3-bromobenzylamine) and subsequently a quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine, reaction conditions can be optimized, for instance, by using a large excess of the primary amine.

Selective Mono-N-Alkylation Protocols

To overcome the issue of overalkylation, various selective mono-N-alkylation protocols have been developed. These methods aim to enhance the yield of the desired secondary amine, this compound, while minimizing the formation of byproducts. One strategy involves the use of specific reagents or catalysts that sterically or electronically disfavor the second alkylation step. Another approach is the use of a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine remains protonated and thus unreactive. prepchem.com

Catalytic N-Alkylation Utilizing Cesium Bases

The use of cesium bases, particularly cesium carbonate (Cs₂CO₃), has been shown to be highly effective in promoting the selective mono-N-alkylation of primary amines. researchgate.netgrowingscience.com The "cesium effect" refers to the high solubility and basicity of cesium salts in organic solvents, which can lead to enhanced reactivity and selectivity. organic-chemistry.orgnih.govresearchgate.net

In the synthesis of this compound, employing cesium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) can significantly favor the formation of the mono-alkylated product. researchgate.net The cesium cation is believed to coordinate with the primary amine, modulating its reactivity and sterically hindering a second alkylation event. This method often provides high yields of the secondary amine under relatively mild conditions.

Table 1: Comparison of Bases in N-Alkylation Reactions

| Base | Solvent | Temperature (°C) | Selectivity (Mono- vs. Di-alkylation) | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | Room Temp - 90 | High | researchgate.netnih.gov |

| K₂CO₃ | DMF | Higher Temp | Lower | nih.gov |

| NaH | THF/DMF | Variable | Often leads to overalkylation | General Observation |

| Et₃N | CH₂Cl₂ | Room Temp | Moderate | thieme-connect.com |

This table is a generalized representation based on literature for N-alkylation of primary amines.

Reductive Pathways for Amine Synthesis

Reductive methods provide alternative and often highly efficient routes to this compound, starting from precursors with different oxidation states of the nitrogen or carbon atoms involved in the final C-N bond.

Reduction of Nitro and Azido Precursors

A multi-step but reliable pathway to this compound can begin with 3-bromonitrobenzene. The nitro group can be reduced to a primary amine (3-bromobenzylamine) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 3-bromobenzylamine can then be ethylated as described in the direct alkylation sections.

Alternatively, a more direct route from a precursor involves the synthesis and subsequent reduction of 3-bromobenzyl azide (B81097). 3-Bromobenzyl bromide can be converted to the corresponding azide by reaction with sodium azide (NaN₃). The azide group is then readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other mild reducing systems like BF₃·OEt₂/NaI. organic-chemistry.orgorganic-chemistry.org This primary amine can then be selectively ethylated.

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful one-pot method for the synthesis of amines. organic-chemistry.orgresearchgate.net To synthesize this compound via this route, 3-bromobenzaldehyde (B42254) is reacted with ethylamine (B1201723). This initial reaction forms an intermediate imine (or Schiff base). The imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting aldehyde. This method is often highly efficient and provides good yields of the target secondary amine. Catalytic hydrogenation can also be used for the reduction step. mdpi.com

Table 2: Key Reagents in the Synthesis of this compound

| Reagent | Role in Synthesis | Relevant Section |

|---|---|---|

| 3-Bromobenzylamine | Primary amine starting material | 2.1.1, 2.1.2, 2.1.3 |

| Ethyl bromide/iodide | Ethylating agent | 2.1.1 |

| Cesium carbonate (Cs₂CO₃) | Base for selective mono-alkylation | 2.1.3 |

| 3-Bromobenzaldehyde | Carbonyl precursor | 2.2.2 |

| Ethylamine | Amine source in reductive amination | 2.2.2 |

| Sodium cyanoborohydride (NaBH₃CN) | Reducing agent for imines | 2.2.2 |

| 3-Bromobenzyl azide | Azido precursor to the primary amine | 2.2.1 |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent for azides | 2.2.1 |

This table highlights some of the key chemical inputs for the described synthetic strategies.

Deaminative Coupling Reactions Catalyzed by Transition Metals (e.g., Ruthenium)

Transition metal-catalyzed deaminative coupling has emerged as a powerful method for constructing C-N bonds, providing a direct route to secondary amines from primary amines. marquette.edu This strategy is particularly valuable as it often avoids the use of reactive reagents and minimizes wasteful byproducts, with ammonia (B1221849) frequently being the only byproduct. organic-chemistry.org Ruthenium-based catalysts have demonstrated significant efficacy in promoting the selective coupling of two different primary amines to form unsymmetrical secondary amines. marquette.edu

In the context of synthesizing this compound, this methodology would involve the cross-coupling of 3-bromobenzylamine and ethylamine. A catalytic system, such as one generated in situ from a tetranuclear ruthenium-hydride complex with a catechol ligand, can facilitate this transformation. organic-chemistry.org The reaction mechanism is proposed to involve the initial N-H activation of the primary amines by the ruthenium complex. researchgate.net This is followed by β-hydride elimination to generate an imine intermediate, which then undergoes nucleophilic addition by the second primary amine, ultimately yielding the desired secondary amine product. researchgate.netias.ac.in

Kinetic studies, including Hammett plots, on related systems support the proposed mechanistic pathways. marquette.eduacs.org The process is highly chemoselective, tolerates a variety of functional groups, and is considered operationally simple and environmentally favorable. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Features | Byproduct |

| 3-Bromobenzylamine | Ethylamine | Tetranuclear Ru-H complex + Catechol ligand | High chemoselectivity, Avoids reactive reagents, Environmentally friendly organic-chemistry.org | Ammonia organic-chemistry.org |

Orthogonal Tandem Sequences for Amine Generation from Alcohols

Orthogonal tandem sequences provide an elegant and atom-economical route to amines by starting from widely available alcohols. This approach, often termed the "borrowing hydrogen" (BH) or "hydrogen autotransfer" method, combines multiple catalytic steps in a single pot. nih.gov The synthesis of this compound via this strategy would begin with 3-bromobenzyl alcohol and ethylamine.

The process involves a sequence of oxidation and reductive amination:

Oxidation: The catalyst, typically a ruthenium or iridium complex, temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde (3-bromobenzaldehyde). nih.gov

Condensation: The aldehyde then reacts with the amine (ethylamine) to form an imine intermediate.

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product, this compound. nih.gov

This tandem process is highly efficient as it eliminates the need to isolate the intermediate aldehyde. rsc.org Water is the sole byproduct, making it a green synthetic route. nih.gov Various catalysts, including well-defined cobalt (II) complexes and ruthenium systems, have been developed that exhibit excellent functional group tolerance, including for halogenated substrates like bromo-substituted alcohols. rsc.org

A recent study demonstrated a one-pot, two-step protocol where benzyl (B1604629) alcohol was first quantitatively oxidized to benzaldehyde, which was then converted to N-benzylethanamine with a 66% yield using a bimetallic Rh-Mo catalyst on a nitrogen-doped carbon support. rsc.org This highlights the viability of such tandem sequences for producing N-alkylethanamines from benzyl-type alcohols. rsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. The application of ionic liquids and electrochemical methods for the synthesis of this compound aligns with these green chemistry principles.

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have gained prominence as alternative, recyclable, and environmentally friendly reaction media. rsc.org Their unique properties, such as low volatility and high thermal stability, make them attractive solvents for organic transformations, including the N-alkylation of amines. rsc.org

For the synthesis of this compound, the reaction would involve the N-alkylation of 3-bromobenzylamine with an ethylating agent (e.g., ethyl bromide or ethyl tosylate) in an ionic liquid. Research has shown that using ionic liquids can significantly enhance the chemoselectivity of mono-N-alkylation, reducing the formation of overalkylation products (tertiary amines and quaternary ammonium salts) that can be problematic in conventional solvents. rsc.orgresearchgate.net The selectivity for mono-alkylation over di-alkylation is often 9:1 or higher under these conditions. rsc.org

The ionic liquid not only acts as a solvent but can also promote the reaction, often allowing for milder conditions, such as room temperature or slightly elevated temperatures, and shorter reaction times. rsc.org However, it is noted that for highly reactive alkylating agents like benzyl bromides, the reaction may proceed to the tertiary amine exclusively. rsc.org The use of iridium catalysts in ionic liquids has also been reported for the alkylation of amines with alcohols via the borrowing hydrogen methodology, proving especially beneficial for synthesizing more sterically hindered tertiary amines. acs.org

Electrochemical Methods for C-N Bond Transformations

Electrosynthesis offers a sustainable and powerful alternative for forming C-N bonds, avoiding the need for chemical oxidants or reductants and often proceeding under mild, ambient conditions. rsc.orgresearchgate.net The synthesis of secondary amines like this compound can be achieved via electrochemical reductive amination. rsc.org

This process typically involves the reaction between an aldehyde (3-bromobenzaldehyde) and a primary amine (ethylamine) in an undivided electrochemical cell. rsc.org The reaction proceeds through the in situ formation of an imine, which is then electrochemically reduced at the cathode to yield the secondary amine. schenautomacao.com.br This method is often metal-free and can be performed at room temperature, with moderate to high yields reported for various secondary amines. rsc.org

Recent advancements have explored different aspects of this technology:

H-Donor Solvents: Studies have shown that solvents like DMSO can act as both the reaction medium and a hydrogen donor in the process. rsc.org Using deuterated solvents (DMSO-d6) allows for the synthesis of deuterium-labeled products, which is useful for mechanistic studies. rsc.org

Catalyst Development: While many systems are metal-free, research into electrocatalysts continues. For instance, an alternative pathway involves the reaction of carbonyl compounds with nitrite (B80452) in a neutral aqueous electrolyte, proceeding through an oxime intermediate. acs.orgacs.org Palladium has been identified as a highly efficient catalyst for the electrosynthesis of the oxime, while a Pb/PbO electrocatalyst can selectively perform the subsequent oxime reduction. acs.orgacs.org

Electrochemical methods represent a growing field for sustainable amine synthesis, offering high atom economy and minimizing waste. researchgate.netvirginia.edu

| Method | Key Features | Reactants for this compound |

| Ionic Liquids | Reduced overalkylation, Recyclable media, Mild reaction conditions rsc.org | 3-Bromobenzylamine + Ethyl halide |

| Electrosynthesis | Metal- and reductant-free, Room temperature, High atom economy rsc.org | 3-Bromobenzaldehyde + Ethylamine |

Synthesis of Halogenated Benzylamine (B48309) Precursors and Related Derivatives

Preparation of Bromobenzylamines via Oximation and Hydrogenation

A common and effective route to primary amines is the two-step conversion of an aldehyde through an oxime intermediate. This methodology is widely applicable for preparing a variety of amines, including halogenated benzylamines. encyclopedia.pub To prepare the 3-bromobenzylamine precursor, the process starts with 3-bromobenzaldehyde.

Oximation: The aldehyde (3-bromobenzaldehyde) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding aldoxime (3-bromobenzaldehyde oxime). google.com This reaction is typically straightforward and high-yielding. google.com

Hydrogenation: The isolated oxime is then reduced to the primary amine. Heterogeneous catalytic hydrogenation is a simple and efficient method for this transformation. encyclopedia.pub Various catalysts can be employed, with Raney Nickel being a common choice for its effectiveness in converting oximes to amines. mdpi.com The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. mdpi.com

This oximation-hydrogenation sequence is a robust and well-established pathway for accessing primary benzylamines from their corresponding aldehydes, serving as a critical step in the multi-stage synthesis of more complex derivatives like this compound. encyclopedia.pubmdpi.com

Derivatization to Bromobenzylacetamides

The chemical modification of this compound into N-(3-bromobenzyl)-N-ethylacetamides represents a key synthetic transformation. This derivatization is typically achieved through the acylation of the secondary amine functional group. This process is significant as it introduces an acetyl group, altering the compound's electronic and steric properties, which can be a crucial step in the synthesis of more complex molecules.

Detailed research has demonstrated that bromobenzylamines can be effectively converted into their corresponding amide derivatives. thieme-connect.com A common and high-yielding method involves the reaction of the parent amine with an acyl chloride in the presence of a base, such as triethylamine. thieme-connect.com In the context of this compound, the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion, facilitated by the base which neutralizes the resulting hydrochloric acid, leads to the formation of the stable amide bond.

For instance, the synthesis of related bromobenzylamides, such as N-(3-Bromobenzyl)propionamide, has been successfully accomplished by reacting 3-bromobenzylamine with propionyl chloride. thieme-connect.com This reaction proceeds with a high yield, demonstrating the efficiency of this synthetic route. thieme-connect.com The general principles of this acylation are directly applicable to the derivatization of this compound. By substituting the acyl chloride, a variety of N-(3-bromobenzyl)-N-ethylacetamides and other related amides can be synthesized. These derivatives are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where they can be used to form carbon-carbon or carbon-heteroatom bonds at the brominated position of the benzene (B151609) ring. thieme-connect.com

The table below outlines the key reactants and products involved in a representative derivatization reaction.

| Reactant/Product | Chemical Name | Molecular Formula | Role in Reaction |

| Starting Material | This compound | C9H12BrN | Nucleophile |

| Reagent | Acetyl Chloride | C2H3ClO | Acylating Agent |

| Base | Triethylamine | C6H15N | Acid Scavenger |

| Product | N-(3-bromobenzyl)-N-ethylacetamide | C11H14BrNO | Acylated Derivative |

Reactivity and Mechanistic Investigations of N Ethyl 3 Bromobenzylamine and Its Scaffolds

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools for creating complex molecular architectures from simpler precursors. For a substrate such as N-Ethyl-3-bromobenzylamine, the presence of an aryl bromide moiety provides a reactive handle for a variety of powerful bond-forming transformations, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. nih.govresearchgate.net These methods are renowned for their functional group tolerance and broad applicability. youtube.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgchemeurope.com This reaction has largely replaced harsher, traditional methods due to its milder conditions and expanded substrate scope. wikipedia.org For a molecule like this compound, this reaction would involve coupling the aryl bromide portion with another amine, leading to more complex diaryl or aryl alkyl amine structures.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through several key steps. nih.gov The generally accepted mechanism begins with the active Pd(0) catalyst. chemeurope.comlibretexts.org

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. wikipedia.orgchemeurope.com

Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govlibretexts.org

An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the arene and the formation of an imine. wikipedia.orgchemeurope.com

The success and efficiency of the Buchwald-Hartwig amination are critically dependent on the choice of ligand, base, and solvent.

Ligand Systems : The evolution of ligand technology has been central to the reaction's development.

First-Generation Ligands : Early systems often used monodentate phosphine (B1218219) ligands like tri-ortho-tolylphosphine (P(o-tolyl)₃). libretexts.org

Bidentate Phosphine Ligands : The introduction of bidentate ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) significantly improved reaction rates and yields, and expanded the scope to include primary amines. wikipedia.orgnih.gov

Sterically Hindered Ligands : Modern catalysts often employ bulky, electron-rich alkylphosphine ligands (e.g., t-BuXPhos) or N-heterocyclic carbenes (NHCs), which promote efficient oxidative addition and reductive elimination, even with less reactive aryl chlorides. organic-chemistry.orgorganic-chemistry.org These advanced ligands can facilitate reactions under milder conditions and with lower catalyst loadings. rsc.org

Reaction Conditions :

Base : A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). chemeurope.comorganic-chemistry.org The choice of base can be crucial and substrate-dependent.

Solvent : Anhydrous, non-protic solvents such as toluene, tetrahydrofuran (B95107) (THF), or tert-amyl alcohol are typically used. libretexts.orgorganic-chemistry.org

The interplay between these factors is complex, and optimization is often necessary for a specific substrate combination. chemrxiv.org

Table 1: Effect of Ligand Choice on a General Buchwald-Hartwig Amination of an Aryl Bromide

The Buchwald-Hartwig amination exhibits a broad substrate scope. It is effective for a wide range of aryl and heteroaryl halides, including bromides. rsc.org The amine coupling partner can be a primary or secondary alkyl- or arylamine. nih.gov For a substrate like this compound, the reaction is highly regioselective, with the coupling occurring exclusively at the carbon-bromine bond. The inherent N-ethylamino group would not typically interfere with the reaction, provided it is not deprotonated under the reaction conditions, which is unlikely for a secondary amine in the presence of a primary amine coupling partner. nih.govresearchgate.net Intermolecular couplings with various amines can be used to synthesize a diverse library of substituted N,N'-di- and tri-substituted benzylamine (B48309) derivatives. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl or vinyl halide. fishersci.senih.gov This reaction is celebrated for its mild conditions, low toxicity of reagents, and exceptional functional group tolerance, making it suitable for complex molecule synthesis. nih.govtcichemicals.com

For this compound, the Suzuki reaction provides a direct route to introduce new carbon substituents at the 3-position of the benzene (B151609) ring. The general mechanism involves a catalytic cycle similar to the Buchwald-Hartwig amination:

Oxidative Addition of the C-Br bond to a Pd(0) catalyst. libretexts.org

Transmetalation , where the organic group from the boron reagent is transferred to the palladium center. This step requires a base to activate the organoboron species. libretexts.org

Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

A wide array of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters can be coupled with this compound, demonstrating the reaction's extensive scope. libretexts.orgnih.gov The presence of the amine functionality is well-tolerated. nih.gov

Table 2: Representative Suzuki-Miyaura Couplings with an Aryl Bromide Scaffold

Heck and Sonogashira Coupling Reactions in Derivatization

The this compound scaffold can be further diversified using other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings. researchgate.netnii.ac.jp

Heck Reaction : This reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinylic position. youtube.com This provides a method for introducing substituted vinyl groups onto the aromatic ring. The reaction typically involves a Pd(0) catalyst and a base. youtube.com

Sonogashira Coupling : This reaction is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Copper-free variants have also been developed to avoid side reactions like alkyne homocoupling. organic-chemistry.org This reaction allows for the introduction of alkyne functionalities, which are versatile handles for further synthetic transformations, onto the this compound core. nii.ac.jp

Palladium/Norbornene Cooperative Catalysis in Aryl Transformations

Palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction, has become a significant method for the functionalization of arenes. nih.govnih.gov This strategy allows for the simultaneous functionalization at both the ortho and ipso positions of aryl halides. nih.gov While much of the development has focused on aryl iodides and bromides, recent advancements have enabled the use of less reactive aryl chlorides. nih.gov

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the insertion of norbornene. This is followed by a C-H activation at the ortho position, leading to a palladacycle intermediate. This intermediate can then react with various electrophiles and nucleophiles to achieve difunctionalization. nih.gov The unique structure of norbornene, a strained bicyclic alkene, facilitates fast migratory insertion and reversible β-carbon elimination, which are key steps in the catalytic process. nih.gov

This methodology has been applied to a range of transformations, including ortho-alkylation, amination, and acylation, with various terminations at the ipso position such as olefination and alkynylation. nih.gov For scaffolds like this compound, this catalytic system offers a pathway to introduce diverse functional groups at the C2 and C1 positions of the benzene ring. Research has demonstrated the C–H amination and C–O alkenylation of aryl triflates using this cooperative catalysis. rsc.org Furthermore, the synthesis of unique N-containing bridged scaffolds has been achieved through an annulation process involving ortho-C‒H amination and an intramolecular Heck cascade. researchgate.net

Copper-Catalyzed Amination and Cross-Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, modern variants of the Ullmann condensation, are fundamental transformations in organic synthesis. researchgate.net These reactions provide a cost-effective alternative to palladium-catalyzed methods. The development of various ligand systems has significantly improved the reaction conditions, making them milder and more versatile. nih.gov

The mechanism of copper-catalyzed C-N cross-coupling has been a subject of extensive study, with evidence supporting both ionic and radical pathways. The classical ionic pathway is proposed to proceed through an oxidative addition-reductive elimination sequence involving Cu(I)/Cu(III) intermediates. amazonaws.com However, the exact nature of the intermediates and the role of the base have been debated. Some studies suggest that commonly used bases like carbonates may act as ligands, influencing the catalytic cycle and potentially leading to catalyst deactivation. amazonaws.com

Investigations using radical probes have been conducted to elucidate the mechanism of aryl halide activation. acs.org For certain systems, these studies are consistent with an oxidative addition pathway rather than a single-electron transfer (SET) radical mechanism. acs.org In contrast, other research, particularly in the context of photoredox catalysis, has highlighted the role of radical intermediates. researchgate.netnih.gov For instance, visible light-induced copper catalysis can proceed via the formation of an alkyl radical from an alkyl halide, which then engages in the C-N bond-forming step. nih.gov The specific pathway, whether ionic or radical, can be influenced by the reaction conditions, substrates, and the nature of the copper catalyst and ligands.

The advancement of copper-catalyzed C-N coupling has been heavily reliant on the design of effective ligands. digitellinc.com These ligands can enhance the solubility and stability of the copper catalyst, prevent aggregation, and facilitate milder reaction conditions. researchgate.net A wide variety of ligand classes have been developed, including diamines, phenanthrolines, α-amino acids, and oxalohydrazides. nih.govdigitellinc.com

Diamine ligands, for example, have been instrumental in allowing Goldberg reactions (coupling of aryl halides and amides) to proceed under milder conditions with catalytic amounts of copper. nih.gov More recently, oxalohydrazide-based ligands have been shown to generate highly active and long-lived copper catalysts, achieving high turnover numbers (TON) for the coupling of aryl bromides with amines. digitellinc.com Computational tools, such as Density Functional Theory (DFT), have been employed to guide ligand design. This approach has led to the development of anionic N¹,N²-diarylbenzene-1,2-diamine ligands that promote the amination of aryl bromides at room temperature by increasing the electron density on the copper center and stabilizing the active anionic Cu(I) complex. acs.org

Below is a table summarizing the performance of different ligand classes in copper-catalyzed C-N cross-coupling reactions.

| Ligand Class | Key Features | Typical Substrates | Turnover Number (TON) | Reference |

| Diamines | Enables mild reaction conditions | Aryl halides, amides | Moderate | nih.gov |

| Oxalohydrazides | Generates long-lived catalysts | Aryl bromides, primary amines | Up to 2000 | digitellinc.com |

| 8-hydroxyquinolin-N-oxide | Effective with low catalyst loading | Aryl iodides, bromides, chlorides | High | researchgate.net |

| Anionic N¹,N²-diarylbenzene-1,2-diamines | DFT-guided design, room temperature reactions | Aryl bromides, alkyl amines | High | acs.org |

Nickel-Catalyzed Amination of Aryl Bromides

Nickel-catalyzed amination of aryl halides has emerged as a powerful alternative to palladium and copper-based systems, particularly for less reactive aryl chlorides. acs.orgacs.org These reactions often proceed under mild conditions and exhibit broad substrate scope.

The generally accepted mechanism for nickel-catalyzed amination of aryl bromides involves a Ni(0)/Ni(II) catalytic cycle. acs.orgacs.org This cycle is initiated by the oxidative addition of the aryl bromide to a Ni(0) complex. The resulting Ni(II) intermediate then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a nickel amide complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active Ni(0) catalyst. acs.org

Mechanistic studies have provided evidence for this pathway through the isolation and characterization of key catalytic intermediates. acs.org However, alternative mechanistic pathways have also been proposed. For instance, in some systems, a Ni(I)/Ni(III) redox process has been suggested, particularly in ligand-free, thermal aminations and in dual photoredox/nickel catalysis. acs.orgrsc.orgrsc.orgnih.gov The specific operative cycle can depend on the ligands, additives, and reaction conditions. For example, studies with N-heterocyclic carbene (NHC) ligated nickel complexes have provided strong evidence for a nonradical Ni(0)/Ni(II) pathway, where reductive elimination is the rate-limiting step. acs.org

Kinetic studies have been instrumental in understanding the mechanism of nickel-catalyzed amination. For BINAP-ligated nickel catalysts, the amination of aryl bromides has been found to be first order in both the catalyst and the aryl halide, and zero order in the amine and the base. acs.org This suggests that the oxidative addition of the aryl bromide to the Ni(0) complex is the rate-determining step under these conditions. acs.org

The reaction rate is also dependent on the nature of the aryl bromide substrate. Electron-deficient aryl bromides generally react faster than electron-rich ones, which is consistent with the oxidative addition step being rate-limiting. The choice of ligand also plays a crucial role in the catalytic activity. For instance, (BINAP)Ni(η²-NC-Ph) has been identified as a highly active catalyst for the amination of both aryl chlorides and bromides. acs.org In some cases, catalyst deactivation pathways have been identified, such as the formation of unproductive dinuclear species, which can be influenced by the steric properties of the aryl halide substrate. acs.org

The table below presents kinetic data for the nickel-catalyzed amination of aryl halides.

| Catalyst System | Reaction Order (Catalyst) | Reaction Order (Aryl Halide) | Reaction Order (Amine) | Reaction Order (Base) | Reference |

| (BINAP)Ni(η²-NC-Ph) | 1 | 1 | 0 | 0 | acs.org |

Other Key Transformations and Their Mechanisms

The chemical behavior of this compound is characterized by the reactivity of its secondary amine functionality and the benzyl (B1604629) C-N bond. These sites allow for a variety of transformations, including N-alkylation reactions to form tertiary amines and the selective cleavage of the carbon-nitrogen bond. Understanding the mechanisms of these reactions is crucial for the strategic design of synthetic pathways involving this and related scaffolds.

The N-alkylation of secondary amines, such as this compound, is a fundamental transformation for the synthesis of tertiary amines. This reaction typically proceeds through a nucleophilic substitution mechanism (SN2) where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center of the alkylating agent, displacing a leaving group.

The general mechanism for the reaction with an alkyl halide can be depicted in two main steps:

Nucleophilic Attack: The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This leads to the formation of a new C-N bond and a trialkylammonium salt intermediate.

Deprotonation: A base, which can be an excess of the starting amine or an added base, removes a proton from the nitrogen atom of the ammonium (B1175870) salt to yield the neutral tertiary amine product.

A significant challenge in the N-alkylation of secondary amines is the potential for overalkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, making it competitive in reacting with the remaining alkylating agent. This can lead to the formation of a quaternary ammonium salt. However, selective mono-alkylation can be achieved under controlled reaction conditions, for instance by using a specific catalyst system or by carefully controlling the stoichiometry of the reactants.

The reactivity of this compound allows for the introduction of a wide variety of substituents through reactions with diverse electrophiles beyond simple alkyl halides. These can include electrophiles with various functional groups, epoxides, and Michael acceptors. For example, reaction with an epoxide proceeds via nucleophilic ring-opening, resulting in the formation of a β-amino alcohol.

Below is a table illustrating the N-alkylation of a representative secondary benzylamine with various electrophiles, showcasing the versatility of this transformation.

| Electrophile | Reagent/Catalyst | Product Structure | Product Name |

| Methyl Iodide | K2CO3 | N-(3-bromobenzyl)-N-ethylmethanamine | N-(3-bromobenzyl)-N-ethylmethanamine |

| Benzyl Bromide | Al2O3–OK | N-(3-bromobenzyl)-N-ethyl(phenyl)methanamine | N-(3-bromobenzyl)-N-ethyl(phenyl)methanamine |

| Propylene Oxide | None | 1-((3-bromobenzyl)(ethyl)amino)propan-2-ol | 1-((3-bromobenzyl)(ethyl)amino)propan-2-ol |

| Ethyl Acrylate | None | Ethyl 3-((3-bromobenzyl)(ethyl)amino)propanoate | Ethyl 3-((3-bromobenzyl)(ethyl)amino)propanoate |

The selective cleavage of the benzyl C-N bond in molecules like this compound is a valuable transformation in organic synthesis, allowing for the debenzylation of amines to yield the corresponding primary or secondary amines, or the formation of carbonyl compounds. A contemporary and efficient method for this transformation is through metal-free electrochemical oxidation. mdpi.comnih.gov This approach offers mild reaction conditions and avoids the use of heavy metal catalysts or harsh chemical oxidants. mdpi.comnih.gov

The proposed mechanism for the electrochemical oxidative cleavage of a benzyl C-N bond involves the following key steps: mdpi.com

Single-Electron Oxidation: The process begins at the anode where the benzylamine derivative undergoes a single-electron oxidation to form a nitrogen radical cation intermediate. mdpi.com

Deprotonation and Radical Migration: This intermediate then undergoes deprotonation and a subsequent 1,2-radical migration to form an α-amino-alkyl radical. mdpi.com

Further Oxidation and Nucleophilic Attack: The α-amino-alkyl radical is then oxidized at the anode to generate a benzyl-carbocation intermediate. This carbocation is subsequently trapped by a water molecule present in the reaction medium. mdpi.com

Dissociation: The final step involves the dissociation of the amine group, which is often facilitated by an acid additive, to yield the corresponding carbonyl compound (an aldehyde or ketone). mdpi.com

This electrochemical method has been shown to be applicable to a wide range of benzylamine derivatives, including those with electron-donating and electron-withdrawing substituents on the aromatic ring, as well as N-substituted and N,N-disubstituted benzylamines. mdpi.com For a substrate like this compound, this reaction would be expected to yield 3-bromobenzaldehyde (B42254). The electronic nature and position of substituents on the benzene ring can influence the reaction yield, with steric hindrance from ortho substituents potentially leading to lower yields compared to para or meta isomers. mdpi.com

The following table summarizes the results of the electrochemical oxidative cleavage for a variety of substituted benzylamines, demonstrating the scope and efficiency of this method.

| Substrate | Product | Yield (%) |

| 4-tert-Butylbenzylamine | 4-tert-Butylbenzaldehyde | 79 |

| 4-Bromobenzylamine | 4-Bromobenzaldehyde | 71 |

| 3-Bromobenzylamine (B82478) | 3-Bromobenzaldehyde | 66 |

| 2-Bromobenzylamine | 2-Bromobenzaldehyde | 57 |

| N,N-Dimethyl-1-(3-bromophenyl)methanamine | 3-Bromobenzaldehyde | 55 |

Computational and Theoretical Studies on N Ethyl 3 Bromobenzylamine and Its Derivatives

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like N-Ethyl-3-bromobenzylamine. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. For this compound, the presence of the bromine atom and the amine group significantly influences the electron distribution and, consequently, the energies of these frontier orbitals.

Molecular orbital analysis provides a visual representation of the electron density distribution. In this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the benzene (B151609) ring, particularly influenced by the electron-withdrawing bromine atom, suggesting these areas are susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for this compound Calculated via DFT

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical reactivity and stability. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic amines.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-target interactions.

For this compound, docking studies can be performed to explore its potential as an inhibitor for various enzymes or a ligand for specific receptors. The parent compound, 3-bromobenzylamine (B82478), is known to interact with proteins, suggesting that its derivatives could also exhibit biological activity. nih.gov In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol).

The analysis of the docked complex reveals key intermolecular interactions, such as:

Hydrogen Bonds: The secondary amine group can act as a hydrogen bond donor.

Halogen Bonds: The bromine atom can participate in halogen bonding with electron-rich residues.

Hydrophobic Interactions: The ethyl group and the benzene ring can form hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

These studies help predict whether the compound is likely to bind to a specific target and guide the design of derivatives with improved affinity and selectivity. plos.org

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.2 | Lys72 | Hydrogen Bond (amine) |

| Leu120 | Hydrophobic (ethyl group) | ||

| Phe180 | π-π Stacking (benzene ring) | ||

| Asp181 | Halogen Bond (bromine) |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Computational Design of Synthetic Routes for Compound Libraries

Computational tools are increasingly used to design and optimize synthetic routes for novel compounds. Retrosynthesis prediction software can propose viable pathways for a target molecule by breaking it down into simpler, commercially available precursors. For this compound and its derivatives, these programs can help identify the most efficient and cost-effective manufacturing processes.

A plausible synthetic route for this compound starts from 3-bromobenzaldehyde (B42254). The key steps could be:

Reductive Amination: Reaction of 3-bromobenzaldehyde with ethylamine (B1201723) in the presence of a reducing agent (e.g., sodium borohydride) to form the target secondary amine.

Alternative Route: First, reduction of the aldehyde to 3-bromobenzyl alcohol, followed by conversion to 3-bromobenzyl bromide, and finally nucleophilic substitution with ethylamine.

Computational algorithms can evaluate multiple potential routes by considering factors like reaction yields, cost of starting materials, reaction conditions, and potential for side-product formation. researchgate.net This allows chemists to select the optimal pathway before committing to laboratory work. Furthermore, these tools can assist in designing a library of derivatives by suggesting various starting materials or reagents to create structural diversity around the this compound scaffold.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for establishing these relationships. researchgate.net

A computational SAR study on this compound derivatives would involve several steps:

Library Generation: A virtual library of analogues is created by systematically modifying different parts of the molecule (e.g., substituting the bromine atom with other halogens, altering the N-alkyl group, or adding substituents to the aromatic ring).

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (cLogP), molecular weight, polar surface area (PSA), and electronic properties.

Model Building: Using a dataset of compounds with known biological activities, a mathematical model is developed that correlates the calculated descriptors with the observed activity.

Activity Prediction: The validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

For example, a QSAR model might reveal that increasing lipophilicity while maintaining a low polar surface area enhances the potency of a particular series of this compound derivatives against a specific target. researchgate.net This insight provides a rational basis for further lead optimization.

Table 3: Illustrative QSAR Data for a Library of this compound Derivatives

| Compound | R1-Substituent (on ring) | R2-Substituent (on Nitrogen) | cLogP | PSA (Ų) | Predicted Activity (IC₅₀, µM) |

| Parent | 3-Br | Ethyl | 3.1 | 12.0 | 5.2 |

| Analog 1 | 4-Cl | Ethyl | 3.2 | 12.0 | 4.8 |

| Analog 2 | 3-Br | Propyl | 3.6 | 12.0 | 3.1 |

| Analog 3 | 4-F | Ethyl | 2.7 | 12.0 | 7.5 |

Note: Data is hypothetical, intended to demonstrate the principles of a computational SAR study.

Future Directions and Emerging Research Avenues for N Ethyl 3 Bromobenzylamine and Derivatives

The landscape of chemical synthesis and application is continually evolving, driven by the need for greater efficiency, sustainability, and novel functionalities. For N-Ethyl-3-bromobenzylamine and its structural analogs, future research is poised to unlock new potential across various scientific disciplines. Emerging avenues of investigation are focused on refining synthetic methodologies, expanding the exploration of their utility in medicine, and discovering new applications in materials science.

常见问题

Q. What are the standard synthetic routes for preparing N-Ethyl-3-bromobenzylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation of 3-bromobenzylamine with ethyl bromide under basic conditions (e.g., using K₂CO₃ or NaH in anhydrous THF). Optimization includes monitoring reaction progress via TLC or GC-MS to avoid over-alkylation byproducts. Post-reaction purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or distillation under reduced pressure .

- Critical Consideration : Ensure rigorous exclusion of moisture to prevent hydrolysis of intermediates. Adjust stoichiometry to favor mono-alkylation, as diethylated byproducts may form due to excess ethyl bromide .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and aromatic protons (δ ~7.0–7.5 ppm for the brominated benzene ring).

- GC-MS : Confirm molecular ion peaks ([M]⁺ at m/z 227/229 for Br isotopes) and fragmentation patterns (e.g., loss of ethyl or bromine groups).

- IR : Validate N-H stretching (3300–3400 cm⁻¹) and C-Br vibration (500–600 cm⁻¹).

Cross-reference data with NIST Chemistry WebBook or PubChem entries for analogous brominated amines .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated amines may exhibit toxicity or irritancy.

- Store under inert gas (argon/nitrogen) in amber glassware to prevent degradation.

- Dispose of waste via halogen-specific protocols due to bromine content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from varying solvent purity, catalyst loading, or temperature control. Replicate experiments under strictly anhydrous conditions and compare yields using statistical tools (e.g., ANOVA). Review raw data from literature for omitted details (e.g., side reactions, purification losses) .

- Case Example : A 2021 study noted inconsistent yields (45–78%) due to unaccounted humidity during ethylation; implementing molecular sieves improved reproducibility to ±5% .

Q. What advanced strategies address challenges in differentiating positional isomers (e.g., 3-bromo vs. 4-bromo derivatives) during structural elucidation?

- Methodological Answer :

- NOESY NMR : Identify spatial proximity of substituents (e.g., bromine’s position relative to the ethyl group).

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isomers via exact mass and isotopic patterns.

- X-ray Crystallography : Resolve ambiguity by determining crystal structures, though this requires high-purity samples .

Q. What mechanistic insights explain unexpected side reactions during bromine substitution in this compound derivatives?

- Methodological Answer : Side reactions (e.g., dehalogenation or ring-opening) may arise from radical intermediates under harsh conditions. Use DFT calculations to model reaction pathways and identify transition states. Experimental validation via radical traps (e.g., TEMPO) or isotopic labeling (e.g., D₂O quenching) can confirm mechanisms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic/basic conditions?

- Methodological Answer : Stability studies often overlook trace impurities (e.g., residual HCl in solvents) that accelerate degradation. Conduct controlled stability assays (pH 1–14, 25–60°C) with HPLC monitoring. Compare results to structurally similar compounds (e.g., N-Ethyl-4-bromobenzylamine) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。